The compound (4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone is a heterocyclic organic compound characterized by the presence of a pyrimidine and a pyridine ring. The structure features a dichlorinated pyrimidine moiety at the 4 and 6 positions, which is linked to a 2-methylpyridine at the 3 position through a methanone group. This unique combination of rings and functional groups contributes to its potential biological and pharmacological activities.
The chemical reactivity of (4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone can be explored through various organic reactions. These include:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The biological activity of (4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone has been investigated in various studies. Compounds with similar structures often exhibit:
The specific biological effects depend on the compound's interaction with biological targets and its pharmacokinetic profile .
Several synthesis methods have been reported for preparing (4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone:
These methods allow for flexibility in synthesizing analogs for further biological evaluation.
The applications of (4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone span various fields:
Interaction studies are crucial for understanding how (4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone interacts with biological macromolecules:
Several compounds share structural similarities with (4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone, including:
The uniqueness of (4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone lies in its combination of both chlorinated pyrimidine and methyl-substituted pyridine moieties, which may enhance its interaction with biological targets compared to simpler analogs. Its potential dual-action mechanism (targeting both bacterial and cancer cells) sets it apart from other compounds in its class.
Traditional approaches to pyrimidinyl methanone synthesis have historically relied on established protocols that employ Friedel-Crafts acylation and related methodologies. The synthesis of pyrimidine derivatives bearing carbonyl functionalities has been achieved through various classical methods, with the most common approaches involving the condensation of pyrimidine precursors with acylating agents [11].
The foundational methodology for pyrimidinyl methanone formation involves the direct acylation of pyrimidine substrates using acid chlorides or anhydrides in the presence of Lewis acid catalysts. This approach has been successfully applied to generate functionally diverse acetylated derivatives, with aluminum chloride serving as the primary catalytic system [11]. The reaction proceeds through electrophilic aromatic substitution mechanisms, where the electron-deficient pyrimidine ring undergoes selective functionalization at activated positions.
Classical synthetic routes have also employed the use of acyl halides in combination with Friedel-Crafts methodology for the introduction of carbonyl groups onto pyrimidine scaffolds [10]. The acylation of 2-amino-4-hydroxypyrimidines has been demonstrated to proceed through oxygen-acylation pathways, particularly when bulky substituents are present at the pyrimidine 2-position [10]. These reactions typically require the use of pivaloyl chloride or aroyl halides to achieve successful oxygen-acylation outcomes.
Table 1: Traditional Synthetic Approaches for Pyrimidinyl Methanone Formation
| Method | Catalyst System | Substrate Type | Typical Yield Range | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Aluminum Chloride | Substituted Pyrimidines | 70-89% | [11] |
| Oxygen-Acylation | Lewis Acids | 2-Amino-4-hydroxypyrimidines | 40-80% | [10] |
| Direct Acylation | Acid Chlorides | Activated Pyrimidines | 60-85% | [9] |
The mechanistic pathway for traditional pyrimidinyl methanone synthesis involves the formation of an acylium ion intermediate through the interaction of the acyl halide with the Lewis acid catalyst [11]. This electrophilic species subsequently attacks the electron-rich positions of the pyrimidine ring system, leading to the formation of the desired ketone functionality. The regioselectivity of these reactions is governed by the electronic properties of the pyrimidine substrate and the steric requirements of the acylating agent.
Traditional methodologies have demonstrated particular efficacy in the synthesis of methanone derivatives when applied to electron-rich pyrimidine systems [9]. The presence of electron-donating substituents on the pyrimidine ring enhances the nucleophilicity of the aromatic system, thereby facilitating the electrophilic acylation process. However, these classical approaches often require harsh reaction conditions and extended reaction times, limiting their applicability in large-scale synthetic applications.
The formation of pyrimidine methanone derivatives through traditional routes has also been achieved using activated esters and coupling reagents derived from peptide synthesis methodologies [14]. This approach involves the preparation of para-nitrophenyl esters of the desired carboxylic acids, followed by coupling with amino-functionalized pyrimidine substrates in the presence of dicyclohexylcarbodiimide and appropriate catalysts. The use of catalysts such as 4-dimethylaminopyridine, 1-hydroxybenzotriazole, and N-hydroxysuccinimide has been shown to enhance reaction yields significantly [14].
The development of scalable synthetic processes for 4,6-dichloropyrimidine intermediates has emerged as a critical area of research, driven by the increasing demand for efficient pharmaceutical and agrochemical manufacturing protocols. Novel approaches have focused on optimizing reaction conditions, improving yield efficiency, and reducing environmental impact through the implementation of green chemistry principles [27].
A significant advancement in the scalable synthesis of 4,6-dichloropyrimidine has been achieved through the development of solvent-free methodologies that utilize thionyl chloride as both the chlorinating agent and reaction medium [27]. This innovative approach eliminates the need for additional organic solvents, thereby reducing waste generation and simplifying purification procedures. The process involves the treatment of 4,6-dihydroxypyrimidine with thionyl chloride in the presence of N,N-dimethylaniline as a catalyst, achieving high yields and product purity under optimized conditions.
Table 2: Scalable Synthesis Parameters for 4,6-Dichloropyrimidine Production
| Parameter | Optimized Conditions | Yield (%) | Product Purity (%) | Reference |
|---|---|---|---|---|
| Molar Ratio (substrate:thionyl chloride) | 1:4-6 | 92.8-94.2 | 99.2-99.5 | [27] |
| Catalyst Loading (N,N-dimethylaniline) | 2.1-3.0 mol equivalents | 92.8-94.2 | 99.2-99.5 | [27] |
| Reaction Temperature | 40-50°C | 92.8-94.2 | 99.2-99.5 | [27] |
| Reaction Time | 2-3 hours | 92.8-94.2 | 99.2-99.5 | [27] |
The implementation of continuous flow chemistry has revolutionized the production of dichloropyrimidine intermediates, offering significant advantages over traditional batch processes [17]. Flow chemistry methodologies enable precise control of reaction parameters, improved heat and mass transfer characteristics, and enhanced safety profiles through the minimization of reaction volumes. These systems have demonstrated particular utility in the synthesis of 4,6-dichloropyrimidine-5-carbonitrile, achieving robust and scalable production suitable for multi-kilogram manufacturing requirements [17].
Process safety evaluation has become an integral component of scalable dichloropyrimidine synthesis development [17]. Comprehensive thermal stability assessments, including differential scanning calorimetry and accelerating rate calorimetry studies, have been conducted to ensure safe operating conditions during large-scale production. These investigations have established critical safety parameters and identified optimal storage conditions for reaction intermediates, enabling the implementation of fail-safe manufacturing protocols.
The optimization of chlorination methodologies has led to the development of alternative synthetic routes that employ phosphorus oxychloride as the chlorinating agent [44]. This approach offers improved selectivity and reduced by-product formation compared to traditional methods. The process involves the treatment of 4,6-dihydroxypyrimidine with phosphorus oxychloride in the presence of aromatic amine bases, achieving virtually quantitative yields under optimized conditions [44].
Novel scalable processes have also incorporated solvent recovery and recycling systems to enhance the economic viability and environmental sustainability of dichloropyrimidine production [27]. The implementation of rectification procedures enables the recovery of excess thionyl chloride with high purity and recovery rates exceeding 90%, significantly reducing raw material consumption and waste generation. Similarly, catalyst recovery protocols have been developed for the quantitative recovery of N,N-dimethylaniline through neutralization and phase separation techniques.
The development of one-pot synthetic methodologies has emerged as a promising approach for the efficient production of dichloropyrimidine intermediates [29]. These processes combine multiple synthetic transformations in a single reaction vessel, eliminating the need for intermediate isolation and purification steps. A notable example involves the four-step synthesis of 2-(piperazin-1-yl)pyrimidine intermediates, achieving high yields and purity levels while reducing production costs by 25-30% compared to traditional multi-step approaches [29].
The optimization of coupling reactions for methanone formation represents a critical aspect of modern synthetic chemistry, particularly in the context of pharmaceutical intermediate synthesis. Advanced coupling methodologies have been developed to achieve efficient carbon-carbon bond formation between pyrimidine and pyridine substrates, enabling the construction of complex heterocyclic methanone derivatives [16].
Palladium-catalyzed cross-coupling reactions have emerged as the predominant methodology for the formation of carbon-carbon bonds in pyrimidine-pyridine methanone synthesis [6]. These reactions utilize dichloropyrimidine substrates as electrophilic coupling partners, which undergo regioselective substitution with various nucleophilic reagents. The intrinsic reactivity differences between the chlorine substituents in dichloropyrimidine systems enable sequential coupling reactions, with the 4-position demonstrating higher reactivity compared to the 2-position [6].
Table 3: Optimized Palladium-Catalyzed Coupling Conditions for Methanone Formation
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Palladium(II) acetate/Tricyclohexylphosphine | Potassium Carbonate | 1,4-Dioxane | 150 | 75-85 | >95% | [16] |
| Palladium(0) Tetrakis(triphenylphosphine) | Cesium Carbonate | Anhydrous Dioxane | 100 | 82-88 | >90% | [24] |
| Palladium(II) dichloride bis(diphenylphosphinoferrocene) | Potassium Phosphate | Dioxane/Water | 100 | 70-80 | >85% | [24] |
The implementation of sulfinate-based coupling methodologies has provided significant advantages over traditional organoborane-based approaches, particularly for pyridine-containing substrates [16]. Pyridine sulfinates demonstrate exceptional stability under storage and reaction conditions, while delivering efficient cross-coupling reactions with various halide electrophiles. These reagents offer particular utility in the synthesis of 2-substituted pyridine derivatives, where traditional boronate reagents often exhibit poor stability and low coupling efficiency [16].
Mechanistic investigations of palladium-catalyzed desulfinative cross-coupling reactions have revealed distinct catalyst resting states and turnover-limiting steps depending on the nature of the coupling partners [35]. For pyridine sulfinate substrates, the formation of chelated palladium(II) sulfinate complexes represents the resting-state intermediate, with sulfur dioxide extrusion serving as the turnover-limiting step. This mechanistic understanding has enabled the development of optimized reaction conditions that enhance coupling efficiency and reduce reaction temperatures [35].
The optimization of reaction parameters has demonstrated that the choice of solvent system plays a critical role in determining coupling efficiency [6]. Alcoholic solvent mixtures provide significantly enhanced reactivity compared to polar aprotic solvents, enabling the use of lower reaction temperatures and shorter reaction times. The use of 1,4-dioxane as the primary solvent, often in combination with water or alcoholic co-solvents, has proven particularly effective for achieving high yields in dichloropyrimidine coupling reactions [24].
Base selection has emerged as another crucial parameter in optimizing methanone coupling reactions [24]. Cesium carbonate has demonstrated superior performance compared to potassium carbonate or potassium phosphate, likely due to enhanced solubility characteristics in organic solvent systems. The use of cesium carbonate as the base has consistently provided improved yields and reduced reaction times across a variety of coupling substrates [24].
Table 4: Base Optimization Results for Dichloropyrimidine Coupling Reactions
| Base System | Solubility in Dioxane | Reaction Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|
| Potassium Carbonate | Limited | 12 | 77 | [24] |
| Cesium Carbonate | Enhanced | 6 | 82-88 | [24] |
| Potassium Phosphate | Moderate | 8-10 | 70-75 | [24] |
The development of one-pot double coupling methodologies has enabled the efficient synthesis of diarylated pyrimidine derivatives through sequential cross-coupling reactions [6]. These processes take advantage of the differential reactivity of chlorine substituents in dichloropyrimidine substrates, allowing for the controlled introduction of two different aryl groups in a single synthetic operation. The regioselectivity of these reactions is maintained through careful control of reaction stoichiometry and the sequential addition of coupling partners.
Temperature optimization studies have revealed that coupling reactions with sterically hindered substrates require elevated temperatures and stronger base systems to achieve acceptable yields [6]. The use of microwave heating has shown promise for overcoming limitations associated with sterically demanding coupling partners, enabling the efficient formation of methanone products that are otherwise difficult to access through conventional heating methods.
Catalyst loading optimization has demonstrated that the use of 3 mol% palladium catalyst provides optimal performance for most dichloropyrimidine coupling reactions, representing a balance between reaction efficiency and economic considerations [24]. Higher catalyst loadings do not provide proportional improvements in yield, while lower loadings result in incomplete conversions and extended reaction times.
Single–crystal X-ray diffraction has not yet been reported for (4,6-dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone itself [1] [2]. Nevertheless, high-resolution structures of closely related pyrimidine-pyridine ketones provide a reliable structural template. Representative data for two analogues are given in Table 1.
| Parameter | (4,6-Dichloropyrimidin-5-yl)(4-pyridyl)methanone [3] | 2-(Pyrimidin-4-yl)-4-chlorophenyl ketone (DCNO) [4] |
|---|---|---|
| Crystal system / space-group | Triclinic / P 1̅ | Triclinic / P 1̅ |
| a (Å) | 9.114(2) | 11.0693(9) |
| b (Å) | 9.438(3) | 11.6693(10) |
| c (Å) | 10.687(2) | 11.9213(10) |
| α (°) | 107.12(3) | 101.78(3) |
| β (°) | 103.98(3) | 117.44(2) |
| γ (°) | 94.31(3) | 105.14(3) |
| V (ų) | 821.4(4) | 1220.9(2) |
Both structures confirm three key features that are expected to be retained in the title compound:
Density functional theory optimisations performed on the title molecule by the same research group that resolved structure DCNO predict an almost identical heteroaryl twist (22 °) and a carbonyl C═O bond length of 1.225 Å, in excellent agreement with crystallographic averages for pyrimidine ketones (1.222 ± 0.004 Å) [4].
| Technique | Observed or predicted band / signal | Structural assignment |
|---|---|---|
| Proton nuclear magnetic resonance (400 MHz, chloroform-d) | 8.67 ppm (doublet, 1 H) | H-4 of 2-methylpyridine ring adjacent to nitrogen [9] |
| 8.31 ppm (singlet, 1 H) | H-2 of pyrimidine scaffold between two chlorine atoms [7] | |
| 7.31–7.25 ppm (multiplet, 2 H) | Aromatic protons H-5 and H-6 of 2-methylpyridine ring [8] | |
| 2.60 ppm (singlet, 3 H) | Methyl substituent on 2-methylpyridine [8] | |
| Carbon-13 nuclear magnetic resonance (100 MHz, chloroform-d) | 192 ppm (singlet) | Carbonyl carbon of aryl ketone [9] |
| 163 ppm, 158 ppm | C-2 and C-4 of dichloropyrimidine ring bearing electronegative chlorine atoms [7] | |
| 148 ppm | Quaternary carbon attached to pyridine nitrogen [6] | |
| Infrared spectroscopy (potassium bromide) | 1670 cm⁻¹ (strong) | Aromatic ketone C═O stretch [11] |
| 1585–1500 cm⁻¹ (medium) | Ring C═N stretches of pyridine and pyrimidine cores [11] | |
| 801 cm⁻¹ (strong) | C–Cl stretching vibration for dichloropyrimidine ring [11] | |
| Electron-impact mass spectrometry (70 eV) | m/z 268, 266 (1:3) | Molecular ion cluster M⁺ corresponding to ^35Cl/^37Cl isotopologues [10] |
| m/z 232 | Loss of carbonyl monoxide (M–CO)⁺ fragment [10] | |
| m/z 191 | Cleavage of pyridine ring yielding dichloropyrimidyl cation [10] |
The proton spectrum exhibits a low-field singlet for the pyrimidine proton owing to the combined −I effect of two chlorine atoms and the anisotropy of the adjacent carbonyl group. The deshielded carbonyl carbon at one hundred ninety-two parts per million is typical for aryl–aryl ketones and confirms full conjugation of the carbonyl with both heteroaryl rings [9]. The infrared signature at one thousand six hundred and seventy reciprocal centimetres is equally characteristic and is sharpened by the electron-withdrawing chlorine substituents that strengthen the carbonyl bond [11]. Finally, the chlorine isotopic pattern in the mass spectrum provides unequivocal evidence for the dichloro motif [10].
To place the geometry of the target compound in context, Table 3 compares key bond metrics extracted from crystallographic refinements of representative dichloropyrimidine derivatives [4] [3] with the density functional theory geometry of the title molecule.
| Bond or angle (Å / °) | Title compound (DFT) | 4,6-Dichloropyrimidin-5-yl phenyl ketone [3] | DCNO hybrid salt [4] |
|---|---|---|---|
| C═O | 1.225 | 1.223 | 1.226 |
| C-4(Cl)···C-5(C═O) | 1.487 | 1.489 | 1.491 |
| N-1···C═O intramolecular distance | 2.88 | 2.85 | 2.87 |
| Pyrimidine–carbonyl–pyridine dihedral | 22 | 19 | 24 |
The comparison highlights three trends.
Because (4,6-dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone combines the least hindered meta-methyl pyridine with the common dichloropyrimidine acceptor, the density functional theory model predicts it will occupy the lower end of this angular range (about twenty-two degrees) and will therefore exhibit very efficient π-conjugation across the bridging carbonyl. This extended conjugation is expected to facilitate charge-transfer interactions in solid-state assemblies and to lower the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital, as observed for analogous hybrid systems resolved by single-crystal diffraction [5] [4].
| Feature | Experimental or computed value | Principal evidence |
|---|---|---|
| Formal molecular formula | C₁₁H₇Cl₂N₃O | Analytical certificate [6] |
| Calculated molecular weight | 268.10 g mol⁻¹ | Certificate of analysis [2] |
| X-ray derived heteroaryl twist | 18–25 ° | Hybrid crystals [4] [3] |
| Nuclear Magnetic Resonance diagnostic proton | 8.31 ppm singlet | Proton spectrum correlation [7] [8] |
| Infrared diagnostic carbonyl stretch | 1670 cm⁻¹ | Chlorinated aryl ketone benchmark [11] |
| Mass spectrometric molecular ion | m/z 268/266 (3:1) | Electron-impact fragmentation [10] |